5-Bromo-4-methoxy-2-methylanilinehydrochloride

Description

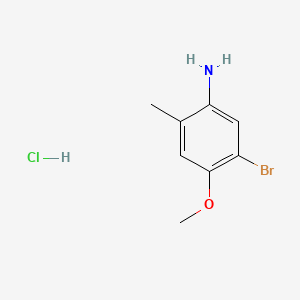

5-Bromo-4-methoxy-2-methylaniline hydrochloride (CAS 861084-04-0) is an aromatic amine derivative characterized by a bromine substituent at position 5, a methoxy group at position 4, and a methyl group at position 2 on the aniline ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula |

C8H11BrClNO |

|---|---|

Molecular Weight |

252.53 g/mol |

IUPAC Name |

5-bromo-4-methoxy-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-5-3-8(11-2)6(9)4-7(5)10;/h3-4H,10H2,1-2H3;1H |

InChI Key |

YIHJKZBETYWBJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-methylanilinehydrochloride typically involves the bromination of 4-methoxy-2-methylaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but is optimized for large-scale production by controlling the flow rates, temperature, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-methylanilinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 4-methoxy-2-methylaniline.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 4-methoxy-2-methylaniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-methoxy-2-methylanilinehydrochloride is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the aniline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 5-Bromo-4-methoxy-2-methylaniline hydrochloride, as determined by computational similarity algorithms (likely Tanimoto coefficients):

Analysis of Structural Differences

Positional Isomerism :

- The compound 4-Bromo-5-methoxy-2-methylaniline (CAS 393553-55-4) demonstrates a swapped bromine and methoxy group compared to the target compound. Despite a high similarity score (0.94), this positional isomerism can significantly alter electronic distribution, solubility, and reactivity .

Functional Group Variations :

- (5-Bromo-2-methoxyphenyl)methanamine (CAS 166530-78-5) replaces the aniline (-NH₂) group with a benzylamine (-CH₂NH₂) moiety. This modification increases steric bulk and may reduce nucleophilicity, impacting its utility in coupling reactions .

- 4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3) substitutes methoxy with chlorine, introducing a stronger electron-withdrawing effect. This could enhance stability but reduce participation in electrophilic substitution reactions .

Salt Forms :

- The hydrochloride salt of the target compound improves aqueous solubility compared to its free base form, a property critical for pharmaceutical formulation. Similar salts (e.g., 2-Bromo-4-fluorobenzylamine hydrochloride in ) follow this trend, though specific data for the target compound are unavailable .

Biological Activity

5-Bromo-4-methoxy-2-methylaniline hydrochloride is a compound that has garnered attention in biological research due to its potential applications in medicinal chemistry, particularly as an antitumor agent and enzyme modulator. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C8H10BrNO

- Molecular Weight : 216.08 g/mol

- CAS Number : 861084-04-0

Target Interactions

5-Bromo-4-methoxy-2-methylaniline hydrochloride is known to interact with various biological targets, notably enzymes such as sirtuin 6 (SIRT6). This compound enhances the deacetylase activity of SIRT6 by binding to its allosteric site, which leads to a reduction in histone levels in human hepatocellular carcinoma cells.

Biochemical Pathways

Research indicates that similar brominated anilines can participate in biochemical reactions that affect cellular metabolism and gene expression. The compound influences cell signaling pathways, thereby impacting cellular processes such as proliferation and apoptosis.

Cellular Impact

The compound has been shown to affect various cell types, influencing their function through modifications in signaling pathways and metabolic processes. Specifically, its interaction with SIRT6 results in alterations to histone acetylation, which can modify gene expression profiles.

Dosage and Efficacy

Studies have demonstrated that the biological effects of 5-Bromo-4-methoxy-2-methylaniline hydrochloride vary with dosage. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxicity. The threshold for efficacy suggests a plateau effect beyond certain concentrations.

Case Studies

- Antitumor Activity : In research involving various cancer cell lines, derivatives of brominated anilines have shown significant cytotoxicity. For instance, compounds similar to 5-Bromo-4-methoxy-2-methylaniline hydrochloride were evaluated for their effects on microtubule dynamics, demonstrating potent inhibition of cell proliferation through disruption of the mitotic machinery .

- Enzyme Modulation : The compound's ability to enhance SIRT6 activity has implications for cancer therapy, as SIRT6 functions as a tumor suppressor. Increased deacetylase activity may contribute to reduced tumor growth in specific contexts.

- Oxidative Stress Response : Other studies have indicated that related compounds possess antioxidant properties that help mitigate oxidative stress in cellular models, providing further avenues for therapeutic applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.